molecular formula C7H5NS3 B14181693 5-Sulfanyl-1,3-benzothiazole-2(3H)-thione CAS No. 854060-35-8

5-Sulfanyl-1,3-benzothiazole-2(3H)-thione

Cat. No.: B14181693
CAS No.: 854060-35-8
M. Wt: 199.3 g/mol
InChI Key: MLKBUBXJSUWJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Sulfanyl-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfanyl-1,3-benzothiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Sulfanyl-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thione group to thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 5-Sulfanyl-1,3-benzothiazole-2(3H)-thione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications.

Industry

In industry, this compound may be used as an intermediate in the production of dyes, pigments, or other materials.

Mechanism of Action

The mechanism of action of 5-Sulfanyl-1,3-benzothiazole-2(3H)-thione depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptobenzothiazole
  • 2-Benzothiazolylthioacetic acid
  • 2-Benzothiazolylthiol

Comparison

Compared to similar compounds, 5-Sulfanyl-1,3-benzothiazole-2(3H)-thione may exhibit unique properties due to the presence of the thione group

Properties

CAS No.

854060-35-8

Molecular Formula

C7H5NS3

Molecular Weight

199.3 g/mol

IUPAC Name

5-sulfanyl-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C7H5NS3/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10)

InChI Key

MLKBUBXJSUWJKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)NC(=S)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.